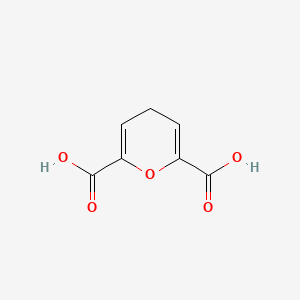

4H-Pyran-2,6-dicarboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-Pyran-2,6-dicarboxylic acid, also known as chelidonic acid, is a compound that has been shown to completely replace dipicolinic acid in restoring normal sporulation to a Bacillus megaterium mutant aspartic semialdehyde pyruvate-condensing enzyme . It is an analog of dipicolinic acid .

Synthesis Analysis

The versatile coordination chemistry of the anion chelidonate (chelidonic acid, 4-oxo-4H-pyran-2,6-dicarboxylic acid) allowed for the synthesis of different mixed-ligand complexes with the N,N′-chelating ligands 2,2′-bipyridine and 1,10-phenanthroline . Two new bivalent organometallic ruthenium complexes were synthesized, structurally characterized and their biological activities were investigated .Molecular Structure Analysis

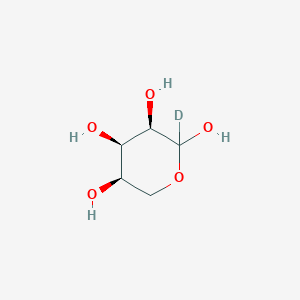

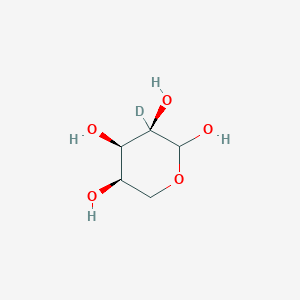

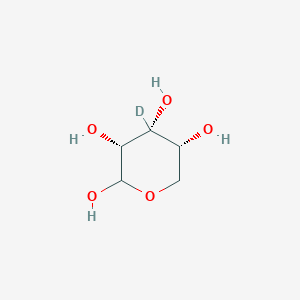

The molecular formula of 4H-Pyran-2,6-dicarboxylic acid is C7H6O5 . The InChI code is 1S/C7H4O6.H2O/c8-3-1-4 (6 (9)10)13-5 (2-3)7 (11)12;/h1-2H, (H,9,10) (H,11,12);1H2 .Chemical Reactions Analysis

The synthesis of pyran derivatives via multicomponent reaction (MCR) results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .Physical And Chemical Properties Analysis

The molecular weight of 4H-Pyran-2,6-dicarboxylic acid is 170.12 . It has a melting point of 265°C .Wissenschaftliche Forschungsanwendungen

Bacillus Megaterium Sporulation : 4H-Pyran-2,6-dicarboxylic acid can substitute dipicolinic acid in restoring normal sporulation to a mutant of Bacillus megaterium. It leads to spores with higher density and greater heat stability compared to dipicolinic acid, with an increased sporulation rate (Fukuda, Gilvarg, & Lewis, 1969).

Synthetic Methods : Microwave-assisted catalytic synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid has been achieved through condensation reactions, highlighting its chemical versatility (Zhao Xiang-kui, 2009).

Ultrasound Irradiation in Synthesis : Ultrasound irradiation has been utilized for the efficient synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate, demonstrating an innovative approach to chemical synthesis (Ni, Song, Yan, Song, & Zhong, 2010).

Corrosion Inhibition : Pyran derivatives, including 4H-Pyran-2,6-dicarboxylic Acid variants, have shown effectiveness in inhibiting corrosion of mild steel in acidic solutions (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Preparation of Pyrones : The synthesis of 4H-pyran-4-one-3-carboxylic acids and derivatives, including 4H-Pyran-2,6-dicarboxylic Acid, has been reported, offering insights into the preparation of these compounds (Poulton & Cyr, 1980).

Antimicrobial and Antiphagic Activity : 4H-Pyrans, including variants of 4H-Pyran-2,6-dicarboxylic Acid, have been studied for their antimicrobial and antiphagic activities, indicating potential medical applications (Kharchenko, Kozhevnikova, & Kulikova, 1990).

Green Chemistry Applications : ZnFe2O4@alginic acid nanocomposite catalyst has been used for synthesizing 2-amino-3-cyano-4H-pyran derivatives, emphasizing the role of green chemistry in synthesizing these compounds (Maleki, Varzi, & Hassanzadeh‐Afruzi, 2019).

Inhibitors of Influenza Sialidases : 4-Amino-4H-pyran-2-carboxylic acid derivatives have been explored as inhibitors of influenza virus sialidases, suggesting potential pharmaceutical applications (Smith, Whittington, Sollis, Howes, & Taylor, 1997).

Safety And Hazards

The safety information for 4H-Pyran-2,6-dicarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

4H-pyran-2,6-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-6(9)4-2-1-3-5(12-4)7(10)11/h2-3H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWNVFIZNRZKKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(OC(=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706989 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Pyran-2,6-dicarboxylic Acid | |

CAS RN |

23047-07-6 |

Source

|

| Record name | 4H-Pyran-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

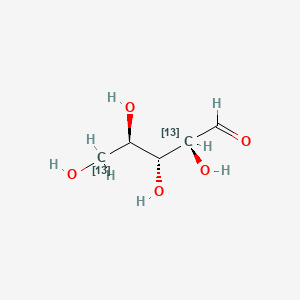

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

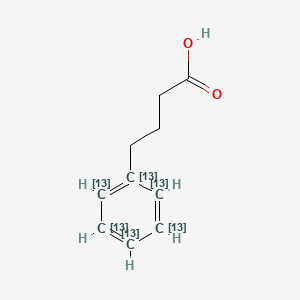

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)